Cas no 73684-69-2 (miporamicin)

miporamicin structure
miporamicin structure
Product Name:miporamicin
CAS 번호:73684-69-2
MF:C37H61NO13
메가와트:727.88
CID:564232
PubChem ID:6436150
Update Time:2025-04-24

miporamicin 화학적 및 물리적 성질

이름 및 식별자

    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-he
    • miporamicin
    • Mirosamicin
    • (3,5-dimethylphenyl)magnesium bromide
    • [3,5-dimethylphenyl]magnesium bromide
    • 3,5-dimethylphenyl magnesium bromide
    • 3,5-Dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran
    • 3,5-Dimethylphenylmagnesium bromide solution
    • 3,5-dimethyphenylmagnesium bromide
    • 3,5-Me2C6H3MgBr
    • 562076_ALDRICH
    • m-xylylMgBr
    • mycinamicin II
    • mycinamicin-II
    • Q27149164
    • 73684-69-2
    • CHEBI:80018
    • Mycinamycin II
    • Antibiotic AR 5-2
    • Antibiotic A 11725II
    • Mirosamycin
    • Mycinomycin II
    • DTXSID801024536
    • Mycinamicin I, 14-hydroxy-
    • Mirosamicina
    • MIROSAMICIN [JAN]
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum
    • 14-Hydroxymycinamicin I
    • SCHEMBL1230206
    • Mirosamicine [French]
    • NS00011771
    • CHEMBL3989599
    • Mirosamicina [Spanish]
    • Mirosamicinum [Latin]
    • 4,17-Dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione, 2-(((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxy)methyl)-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • UNII-K7G02HKM1X
    • BRN 4633296
    • K7G02HKM1X
    • A 11725 II
    • Mirosamicin [INN]
    • Mirosamicine
    • Q27282050
    • Mirosamicin, A 11725 II, Antibiotic AR 5-2
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2-hydroxy-2-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • HY-125104
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum (Latin)
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl)oxy-3-ethyl-2-hydroxy-2-(((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl)oxymethyl)-8,10,12-trimethyl-4,17-dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione
    • CS-0089326
    • 인치: 1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
    • InChIKey: WWIDEZOUVSJVHS-ZPQCYHEESA-N
    • 미소: O1[C@H]2C=CC([C@H](C)C[C@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H](CC)[C@@](CO[C@H]3[C@@H]([C@@H]([C@@H]([C@@H](C)O3)O)OC)OC)([C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O |t:2,13|

계산된 속성

  • 정밀분자량: 727.414
  • 동위원소 질량: 727.414
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 14
  • 중원자 수량: 51
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 1210
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 17
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 175A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

  • 밀도: 1.1734 (rough estimate)
  • 융해점: 104°C
  • 비등점: 710.88°C (rough estimate)
  • 플래시 포인트: 463.7°C
  • 굴절률: 1.6630 (estimate)
  • PSA: 175.21000
  • LogP: 1.76370
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD